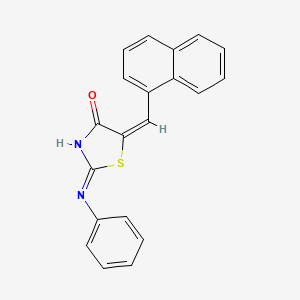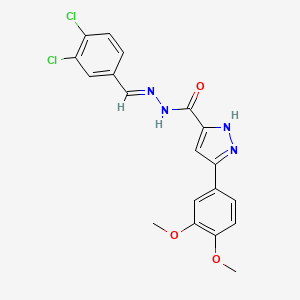![molecular formula C18H13N5O4 B11682982 2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11682982.png)
2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the condensation of an appropriate aldehyde with an amine to form the pyrrole ring.
Quinazolinone Formation: The quinazolinone core is synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate reagents such as acetic anhydride.
Final Assembly: The final step involves coupling the pyrrole and quinazolinone intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: The compound affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL: Shares the nitrophenyl group but differs in the core structure.
4-NITROPHENYL-2-AMINO-1,3-DIHYDROXYPROPANE: Similar functional groups but different structural arrangement.
Uniqueness
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a nitrophenyl-substituted pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C18H13N5O4 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
2-[3-hydroxy-5-imino-1-(4-nitrophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N5O4/c19-16-15(17-20-13-4-2-1-3-12(13)18(25)21-17)14(24)9-22(16)10-5-7-11(8-6-10)23(26)27/h1-8,19,24H,9H2,(H,20,21,25) |
InChI-Schlüssel |
HGOPBZDFEMAZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682899.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682908.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)

![4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11682928.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11682941.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11682960.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682961.png)

![(5E)-1-acetyl-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11682970.png)
![(5Z)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682977.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682991.png)
